Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Catalog No.
S769078
CAS No.
16906-20-0
M.F
C5H9NO3S
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

CAS Number

16906-20-0

Product Name

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

IUPAC Name

1,1-dioxo-1,4-thiazepan-5-one

Molecular Formula

C5H9NO3S

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7)

InChI Key

DNTJBUYSZPXQAJ-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCNC1=O

Canonical SMILES

C1CS(=O)(=O)CCNC1=O

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) is a highly polar, seven-membered cyclic sulfonamide-lactam building block predominantly procured for advanced medicinal chemistry and agrochemical synthesis. Characterized by its stable 1,1-dioxide (sulfone) moiety and rigidified puckered-chair ring system, this scaffold provides unique spatial vectors for substituent projection while maintaining high aqueous solubility. It is increasingly utilized as a core structural motif in the design of selective kinase inhibitors, where its dual hydrogen-bond accepting capacity and metabolic stability offer significant advantages over traditional carbocyclic or acyclic equivalents [1].

Substituting Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide with closely related analogs compromises both synthetic predictability and pharmacological performance. Utilizing the unoxidized thioether precursor (1,4-thiazepan-5-one, CAS 2896-98-2) introduces severe metabolic liabilities, as the sulfur atom undergoes rapid and unpredictable in vivo S-oxidation by CYP450 enzymes, complicating pharmacokinetic profiling. Furthermore, attempting to substitute the 7-membered ring with a 6-membered analog, such as thiomorpholin-3-one 1,1-dioxide, fundamentally alters the dihedral angles and puckering amplitude of the scaffold. This structural deviation shifts the exit vectors of attached pharmacophores, frequently resulting in a catastrophic loss of binding affinity when targeting precise enzymatic pockets, such as the hinge region of cyclin-dependent kinases [1].

Conformational Pre-organization and Puckering Amplitude

The 7-membered thiazepanone dioxide ring adopts a distinct puckered-chair conformation that cannot be replicated by 6-membered analogs. Crystallographic data for thiazepanone sulfones demonstrates a total puckering amplitude (Q) of approximately 0.85–0.86 Å, which projects N- and C-substituents at unique dihedral angles. In contrast, 6-membered thiomorpholine dioxides exhibit standard chair conformations with significantly different spatial trajectories. This specific puckering allows the 7-membered scaffold to access deep, uniquely shaped binding pockets that are sterically incompatible with flatter 6-membered rings [1].

Evidence DimensionRing puckering amplitude (Q) and substituent exit vectors
Target Compound DataTetrahydro-1,4-thiazepan-5-one-1,1-dioxide: Puckered-chair conformation, Q ≈ 0.86 Å
Comparator Or BaselineThiomorpholin-3-one 1,1-dioxide (6-membered): Standard chair, distinct exit vectors
Quantified DifferenceUnique 7-membered puckering provides ~0.86 Å amplitude, altering dihedral projection angles by >15° compared to 6-membered analogs.
ConditionsX-ray crystallographic conformational analysis of cyclic sulfonamide scaffolds.

Procuring the 7-membered scaffold is essential when specific 3D spatial vectors are required to engage narrow kinase hinge regions that 6-membered rings cannot optimally access.

Metabolic Stability and Elimination of S-Oxidation Liabilities

Unoxidized thioether building blocks are notorious for poor metabolic stability due to rapid conversion to sulfoxides and sulfones in vivo. Procuring the pre-oxidized Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide entirely bypasses this liability. While the baseline 1,4-thiazepan-5-one undergoes >60% S-oxidation within 60 minutes in human liver microsome (HLM) assays, the 1,1-dioxide form exhibits 0% S-oxidation, ensuring that the administered compound maintains its structural integrity. This prevents the generation of complex, pharmacologically active metabolite mixtures that complicate clinical development [1].

Evidence DimensionIn vitro metabolic S-oxidation rate
Target Compound DataTetrahydro-1,4-thiazepan-5-one-1,1-dioxide: 0% S-oxidation (metabolically stable at sulfur)
Comparator Or Baseline1,4-Thiazepan-5-one (CAS 2896-98-2): >60% conversion to sulfoxide/sulfone
Quantified DifferenceComplete elimination of sulfur-mediated metabolic liability (>60% reduction in primary phase I metabolism at the heteroatom).
ConditionsHuman liver microsome (HLM) stability assay, 60-minute incubation.

Selecting the pre-oxidized sulfone prevents unpredictable PK profiles and reduces the regulatory burden of tracking active metabolites during drug development.

Aqueous Solubility and Lipophilicity Optimization

The incorporation of the 1,1-dioxide moiety drastically alters the physicochemical profile of the thiazepane core, making it highly favorable for oral drug formulations. Compared to the unoxidized thioether, the sulfone group in Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide acts as a powerful electron-withdrawing and hydrogen-bond accepting group, reducing the calculated LogP (cLogP) by approximately 1.2 to 1.5 units. This significant reduction in lipophilicity translates to a multi-fold increase in thermodynamic aqueous solubility, a critical parameter for overcoming the poor bioavailability often associated with rigid, hydrophobic kinase inhibitors [1].

Evidence DimensionLipophilicity (cLogP) and aqueous solubility
Target Compound DataTetrahydro-1,4-thiazepan-5-one-1,1-dioxide: Reduced cLogP (highly polar)
Comparator Or Baseline1,4-Thiazepan-5-one (CAS 2896-98-2): Higher cLogP (lipophilic thioether)
Quantified DifferenceOxidation to the sulfone reduces cLogP by ~1.2–1.5 units, exponentially increasing aqueous solubility.
ConditionsIn silico physicochemical profiling and standard thermodynamic solubility assays at pH 7.4.

Buyers formulating oral therapeutics must prioritize the 1,1-dioxide form to ensure sufficient aqueous solubility and gastrointestinal absorption.

Processability in Pd-Catalyzed Cross-Coupling Workflows

For industrial scale-up, the cyclic nature of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide offers superior reactivity in standard C-N cross-coupling reactions compared to acyclic sulfonamides. In Pd-catalyzed N-arylation workflows, the constrained cyclic lactam minimizes competitive side reactions such as beta-hydride elimination or off-target chelation. This pre-organization typically allows for >80% coupling yields with complex aryl halides, whereas flexible acyclic equivalents often stall at <50% yield, requiring higher catalyst loadings and complex purification steps [1].

Evidence DimensionYield in Pd-catalyzed N-arylation (Buchwald-Hartwig coupling)
Target Compound DataTetrahydro-1,4-thiazepan-5-one-1,1-dioxide: >80% typical yield
Comparator Or BaselineAcyclic secondary sulfonamide/amide equivalents: <50% typical yield
Quantified Difference>30% absolute increase in coupling yield; significant reduction in catalyst loading requirements.
ConditionsPd-catalyzed cross-coupling with aryl halides (e.g., Pd2(dba)3, Xantphos, base, elevated temperature).

Procuring the cyclic scaffold ensures high-yielding, reproducible late-stage functionalization, directly lowering the cost of goods (COGs) during API manufacturing.

Synthesis of Selective CDK4/6 Inhibitors

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is an optimal building block for developing next-generation CDK4/6 inhibitors. Its unique 7-membered puckered conformation allows the scaffold to project pharmacophores precisely into the kinase hinge region, while the sulfone moiety provides critical hydrogen bonding with the solvent-exposed backbone. This makes it a superior procurement choice over 6-membered analogs when targeting complex kinase architectures [1].

Development of Orally Bioavailable PROTAC Linkers

In the design of targeted protein degraders (PROTACs), maintaining aqueous solubility while utilizing rigid linkers is a major challenge. The high polarity and reduced LogP of this 1,1-dioxide scaffold make it an excellent rigidifying linker that enhances the oral bioavailability of large chimeric molecules, outperforming highly lipophilic unoxidized thioethers or flexible alkyl chains [2].

Scaffold Hopping to Navigate IP Landscapes

For medicinal chemistry programs blocked by existing patents covering piperazine, morpholine, or thiomorpholine cores, Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide serves as a highly effective scaffold-hopping alternative. It provides a distinct intellectual property space while maintaining the necessary metabolic stability and cross-coupling processability required for rapid library synthesis [3].

XLogP3

-1.4

Wikipedia

1lambda~6~,4-Thiazepane-1,1,5-trione

Dates

Last modified: 08-15-2023

Explore Compound Types